This compound is derived from the thiazole family, which is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of this compound suggests it may be involved in various chemical reactions and biological activities, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide typically follows multi-step synthetic routes. One prevalent method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol. The process can be outlined as follows:
The molecular formula of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide is , with a molecular weight of approximately 292.4 g/mol.
The InChI key for this compound is OEMNVXINDUFYOF-UHFFFAOYSA-N, and its canonical SMILES representation is CCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)F)C. These identifiers are essential for database searches and computational modeling.
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide can participate in various chemical reactions:
The mechanism of action for N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific biological targets:
| Property | Value |
|---|---|
| Molecular Formula | C15H17FN2OS |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide |
| Solubility | Not specified |
These properties are essential for understanding how the compound behaves under various conditions and its potential interactions in biological systems.
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide has several promising applications:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8